4-[(E)-2-quinolin-7-ylethenyl]aniline
Description
Properties
CAS No. |
54-83-1 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+ |
InChI Key |
QAQIFRYHRUVXEJ-ONEGZZNKSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Electronic and Steric Effects
- Substituent Position: The position of the quinoline substituent (e.g., 7- vs. 2-position) significantly impacts electronic properties.
- Functional Groups: The introduction of methoxy groups (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) enhances electron-donating capacity, which could improve fluorescence quantum yield compared to the non-substituted target compound .
Preparation Methods
Heck Reaction for Ethenyl Bridge Formation
The Heck reaction is a cornerstone for constructing styryl-type linkages. Source demonstrates its utility in synthesizing (E)-4-(2-phenylethenyl)benzonitrile using tris(dibenzylideneacetone)dipalladium and tri-tert-butylphosphine. Adapting this protocol:
Procedure :
-
Reactants : 7-Bromoquinoline (1.0 equiv) and 4-aminostyrene (1.2 equiv).
-
Catalyst : Pd(OAc)₂ (2 mol%) with P(t-Bu)₃ (4 mol%).
-
Base : N-Methyldicyclohexylamine (2.0 equiv) in chlorobenzene at 110°C for 24 h.
-
Workup : Column chromatography (hexane/EtOAc, 4:1) yields the product as a yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Stereoselectivity | >99% E-isomer |
| Reaction Time | 24 h |
This method excels in stereocontrol but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Sonogashira Coupling and Partial Hydrogenation
Source outlines Sonogashira coupling for alkyne intermediates, followed by hydrogenation to ethenyl groups.
Procedure :
-
Coupling : 7-Iodoquinoline (1.0 equiv) and 4-ethynylaniline (1.5 equiv) with PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) in Et₃N at RT.
-
Hydrogenation : Alkyne intermediate (1.0 equiv) with Lindlar catalyst (5 wt%) in EtOAc under H₂ (1 atm) for 6 h.
Key Data :
| Step | Yield | Selectivity |
|---|---|---|
| Sonogashira | 82% | N/A |
| Hydrogenation | 75% | 85% E |
Partial hydrogenation struggles with over-reduction; additives like quinoline improve E-selectivity.
Electrophilic Cyclization of N-(2-Alkynyl)Anilines
Source details electrophilic cyclization using ICl or PhSeBr to form quinoline rings from propargyl anilines.
Procedure :
-
Substrate Synthesis : N-(3-Phenyl-2-propyn-1-yl)aniline via nucleophilic substitution (aniline + propargyl mesylate, CH₃CN, 20 h).
-
Cyclization : Substrate (1.0 equiv) with ICl (2.0 equiv) in CH₃CN at RT for 5 min.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 83% |
| Regioselectivity | 7-Quinoline >95% |
This one-pot approach is rapid but limited to substrates with electron-donating groups on the aniline.
Modular Assembly via Knoevenagel Condensation
Source’s structure, 4-(4-dimethylaminostyryl)quinoline, suggests adapting Knoevenagel conditions for amine-containing aldehydes.
Procedure :
-
Aldehyde Preparation : 7-Formylquinoline (1.0 equiv) and 4-nitroaniline (1.2 equiv) in EtOH with piperidine (10 mol%) at reflux.
-
Reduction : Nitro group reduction with H₂/Pd-C (10 wt%) in MeOH to yield the aniline.
Key Data :
| Step | Yield |
|---|---|
| Condensation | 72% |
| Reduction | 90% |
This route offers flexibility but requires post-synthetic reduction, increasing step count.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield Range | E-Selectivity | Scalability |
|---|---|---|---|
| Heck Reaction | 65–75% | >99% | Moderate |
| Sonogashira + Hydrogen. | 60–75% | 80–85% | High |
| Electrophilic Cycliz. | 75–85% | N/A | Low |
| Knoevenagel + Reduction | 60–70% | 100% | High |
The Heck reaction offers superior stereoselectivity, while electrophilic cyclization excels in step economy. Scalability challenges arise from palladium costs in catalytic methods.
Troubleshooting and Optimization
-
Stereochemical Purity : Use bulky ligands (e.g., P(t-Bu)₃) to minimize Z-isomer formation.
-
Functional Group Tolerance : Electrophilic cyclization is incompatible with electron-withdrawing groups on the aniline.
-
Catalyst Recycling : Immobilized Pd nanoparticles (SiO₂-Pd) reduce metal leaching in Heck reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-quinolin-7-ylethenyl]aniline, and how can its purity be validated?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to incorporate the quinoline and aniline moieties. Purification via column chromatography followed by recrystallization can enhance purity. Validate structural integrity using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) with software like SHELXL or WinGX can confirm stereochemistry and bond geometry.
Q. How can the electronic and steric properties of this compound be characterized?
- Methodology : Perform density functional theory (DFT) calculations to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimentally, UV-Vis spectroscopy and cyclic voltammetry can assess absorption maxima and redox behavior. Compare results with analogs like ethynyl-substituted anilines (e.g., 2-(Phenylethynyl)aniline ) to contextualize electronic effects.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Use dose-response studies (e.g., 0–100 μM) in cancer cell lines (e.g., MCF-7, MDA-MB-468) over 7–10 days, as seen in related compounds . Quantify cell viability via MTT or resazurin assays. Include controls for solvent effects and validate selectivity using non-cancerous cell lines.
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodology : Collect single-crystal XRD data (MoKα radiation, 296 K) and refine using SHELXL . Address disorder in flexible groups (e.g., ethenyl chains) via PART commands and occupancy refinement. Analyze intermolecular interactions (e.g., C–H···π, π-π stacking) with Mercury software to understand packing behavior. Compare with structurally similar Schiff bases for trends in torsion angles.
Q. How should contradictory results in cytotoxicity assays be analyzed?
- Methodology : Perform statistical validation (e.g., ANOVA with post-hoc tests) to assess significance across replicates. Investigate confounding factors:
- Solubility : Use DLS or fluorescence probes to detect aggregation.
- Metabolic interference : Pair with ROS assays or metabolomics to identify off-target effects.
- Cell line variability : Compare gene expression profiles (e.g., RT-qPCR for apoptosis markers) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology : Modify substituents on the quinoline or aniline rings to enhance solubility (e.g., methoxyethyl groups ). Use logP calculations and HPLC to monitor hydrophobicity. For proof-of-concept, employ prodrug approaches (e.g., esterification) and assess stability in simulated physiological fluids.
Q. How can computational modeling predict its interaction with biological targets?
- Methodology : Dock the compound into protein active sites (e.g., kinases, DNA topoisomerases) using AutoDock Vina. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR data from analogs like 4-(Benzo[d]oxazol-2-yl)aniline to refine predictions.
Data Presentation and Analysis Guidelines
- Crystallography : Report R-factors, refinement parameters, and hydrogen-bond geometries in tables . Use CIF files for deposition in databases like CCDC.
- Biological Data : Present IC50 values with 95% confidence intervals and dose-response curves. Use heatmaps to visualize selectivity across cell lines .
- Statistical Reporting : Include effect sizes, p-values, and software used (e.g., GraphPad Prism, R).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
